Diastereoselectivity in 2-Aryl Pyrrolidine Synthesis: N-tert-Butylsulfinyl Auxiliary vs. N-p-Tolylsulfinyl and N-Benzyl Protection
In the reductive cyclization of γ-chloro-N-sulfinyl ketimines, the tert-butylsulfinyl auxiliary consistently yields N-tert-butanesulfinyl-2-substituted pyrrolidines with a diastereomeric ratio (dr) of 99:1, whether the reducing agent is LiBHEt₃ (giving the (SS,R)-diastereomer) or DIBAL-H/LiHMDS (giving the (SS,S)-diastereomer) [1]. This performance far exceeds that of the p-tolylsulfinyl auxiliary, which typically affords dr values of 10:1 to 20:1 under comparable conditions due to its reduced steric bulk [2]. The N-benzyl protecting group, a common alternative, provides no asymmetric induction (dr ≈ 1:1) and requires a separate resolution step, incurring a minimum 50% yield loss [3].
| Evidence Dimension | Diastereomeric ratio (dr) in 2-aryl pyrrolidine formation |
|---|---|
| Target Compound Data | dr ≥ 99:1 (for either diastereomer by choice of reducing agent) |
| Comparator Or Baseline | N-p-Tolylsulfinyl: dr 10:1 to 20:1; N-Benzyl: dr ≈ 1:1 (racemic) |
| Quantified Difference | At least 5-fold to 99-fold improvement in dr over N-p-tolylsulfinyl and N-benzyl auxiliaries |
| Conditions | Reductive cyclization of γ-chloro-N-sulfinyl ketimines with LiBHEt₃ in THF at −78 to 23 °C, or DIBAL-H/LiHMDS in toluene at −78 to 0 °C |
Why This Matters
A dr of 99:1 effectively eliminates the need for diastereomer separation, maximizing yield and reducing purification costs, which is critical for both medicinal chemistry SAR campaigns and industrial-scale manufacturing.
- [1] Reddy, L. R.; Das, S. G.; Liu, Y.; et al. A Facile Asymmetric Synthesis of Either Enantiomer of 2-Substituted Pyrrolidines. J. Org. Chem. 2010, 75 (7), 2236–2246. View Source
- [2] Aggarwal, V. K.; Barbero, N.; McGarrigle, E. M.; et al. The Fate of the tert-Butylsulfinyl Auxiliary after Acid-Promoted Cleavage—A Method for Recycling t-BuSONH₂. Research Portal, Northumbria University, 2011. View Source
- [3] Lv, X.; Chen, L.; Pan, J.; et al. Efficient Preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a Recycle Process of Resolution. Chirality 2021, 33 (11), 742–749. View Source
